

# eCF506: A Deep Dive Beyond SRC and YES1 Inhibition

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: eCF506

Cat. No.: B607266

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**eCF506**, also known as NXP900, is a potent and highly selective inhibitor of the non-receptor tyrosine kinases SRC and YES1.<sup>[1]</sup> Its unique mechanism of action, which involves locking the SRC kinase in its inactive conformation, inhibits both the enzymatic and scaffolding functions of the protein.<sup>[2][3]</sup> This mode of inhibition leads to superior anti-tumor efficacy and tolerability compared to traditional ATP-competitive SRC inhibitors.<sup>[2][3]</sup> While the primary targets of **eCF506** are well-established, a comprehensive understanding of its broader cellular interactions is crucial for predicting its full therapeutic potential and potential off-target effects. This technical guide provides an in-depth analysis of the cellular targets of **eCF506** beyond SRC and YES1, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

## Quantitative Analysis of eCF506 Kinase Selectivity

A kinome-wide enzymatic inhibition screen was performed to determine the selectivity of **eCF506**. The screen tested **eCF506** at a concentration of 1  $\mu$ mol/L against a panel of 340 wild-type protein kinases. The results demonstrated the high selectivity of **eCF506**, with only 25 kinases showing a reduction in activity of more than 50%.<sup>[2]</sup>

Of the identified hits, nine belong to the SRC family of kinases (SFKs), confirming the on-target activity of the compound.<sup>[2]</sup> Notably, **eCF506** exhibits exceptional selectivity over the ABL

kinase, with a greater than 950- to 1000-fold difference in activity compared to SRC.[1][4] This is a significant advantage over many existing SRC inhibitors, which often co-inhibit ABL, leading to potential off-target effects.

The most potent off-target hit identified in the screen was the non-receptor tyrosine kinase BRK (Breast Tumor Kinase), also known as PTK6.[2] However, the inhibitory potency of **eCF506** against SRC was found to be 35-fold higher than its potency against BRK.[2]

Table 1: Summary of **eCF506** Kinome Scan Results

| Parameter                    | Value         | Reference |
|------------------------------|---------------|-----------|
| Number of Kinases Screened   | 340           | [2]       |
| eCF506 Concentration         | 1 $\mu$ mol/L | [2]       |
| Kinases with >50% Inhibition | 25            | [2]       |
| SRC Family Kinase Hits       | 9             | [2]       |
| Most Potent Non-SFK Target   | BRK (PTK6)    | [2]       |
| Selectivity (SRC vs. BRK)    | 35-fold       | [2]       |
| Selectivity (SRC vs. ABL)    | >950-fold     | [1]       |

Table 2: Known Cellular Targets of **eCF506** with >50% Inhibition at 1  $\mu$ M

| Kinase Target                | Family          | % Inhibition (at 1 $\mu$ M)                                   | IC50 (nM)     | Reference |
|------------------------------|-----------------|---------------------------------------------------------------|---------------|-----------|
| SRC                          | SRC Family      | >99%                                                          | < 0.5         | [1][2]    |
| YES1                         | SRC Family      | Not explicitly quantified in screen, but known primary target | 2.1           | [1]       |
| Other SRC Family Kinases (7) | SRC Family      | >50%                                                          | Not specified | [2]       |
| BRK (PTK6)                   | Tyrosine Kinase | >50%                                                          | 17.3          | [2]       |
| Other 15 Kinases             | Various         | >50%                                                          | Not specified | [2]       |

Note: The complete list of the 25 kinases inhibited by more than 50% is detailed in the supplementary materials of the primary publication (Temps et al., Cancer Research, 2021), which was not publicly accessible for this review.

## Signaling Pathways of Key Off-Target Kinases

The identification of BRK as a significant off-target provides insight into other signaling pathways potentially modulated by **eCF506**.



[Click to download full resolution via product page](#)

Caption: Simplified BRK signaling pathway and the inhibitory action of **eCF506**.

## Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

Below are representative protocols for key experiments used to characterize the cellular targets of **eCF506**.

### Kinome-Wide Inhibition Screen (Enzymatic Assay)

This protocol outlines the general procedure for a kinase inhibition screen, similar to the one performed by Reaction Biology Corp.

**Objective:** To determine the inhibitory activity of **eCF506** against a large panel of purified protein kinases.

**Materials:**

- **eCF506** stock solution (in DMSO)
- Purified recombinant kinases
- Kinase-specific substrates
- ATP (radiolabeled [ $\gamma$ -<sup>33</sup>P]ATP)
- Kinase reaction buffer
- 96- or 384-well plates
- Phosphocellulose membrane
- Scintillation counter

**Procedure:**

- Prepare serial dilutions of **eCF506** in kinase reaction buffer.

- In a multi-well plate, add the diluted **eCF506**, the specific kinase, and its corresponding substrate.
- Initiate the kinase reaction by adding [ $\gamma$ -<sup>33</sup>P]ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Spot the reaction mixture onto a phosphocellulose membrane.
- Wash the membrane to remove unincorporated [ $\gamma$ -<sup>33</sup>P]ATP.
- Measure the radioactivity on the membrane using a scintillation counter to quantify substrate phosphorylation.
- Calculate the percentage of kinase inhibition for each **eCF506** concentration relative to a DMSO control.



[Click to download full resolution via product page](#)

Caption: Workflow for a typical radiometric kinase inhibition assay.

## Co-Immunoprecipitation (Co-IP) for SRC-FAK Interaction

This protocol describes the co-immunoprecipitation of SRC and FAK to assess the effect of **eCF506** on their interaction.[\[2\]](#)

Objective: To determine if **eCF506** disrupts the formation of the SRC-FAK protein complex in cells.

### Materials:

- Breast cancer cell lines (e.g., MDA-MB-231)
- **eCF506**
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Anti-SRC antibody
- Protein A/G magnetic beads
- Wash buffer
- Elution buffer
- SDS-PAGE and Western blotting reagents
- Anti-FAK antibody

### Procedure:

- Culture MDA-MB-231 cells to 70-80% confluency.
- Treat the cells with **eCF506** (e.g., 0.1  $\mu$ M) or DMSO (vehicle control) for a specified time (e.g., 6 hours).[\[2\]](#)
- Lyse the cells and quantify the protein concentration of the lysates.
- Pre-clear the lysates with magnetic beads to reduce non-specific binding.

- Incubate the pre-cleared lysates with an anti-SRC antibody overnight at 4°C.
- Add Protein A/G magnetic beads to capture the antibody-protein complexes.
- Wash the beads several times with wash buffer to remove non-specifically bound proteins.
- Elute the protein complexes from the beads using elution buffer.
- Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-FAK antibody to detect co-immunoprecipitated FAK. An anti-SRC antibody is used as a control for the immunoprecipitation efficiency.

## Cell Viability Assay (MTT Assay)

This protocol details a common method for assessing the effect of **eCF506** on the proliferation of cancer cell lines.

**Objective:** To determine the concentration of **eCF506** that inhibits cell proliferation by 50% (GI50).

### Materials:

- Breast cancer cell lines
- **eCF506**
- Complete cell culture medium
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Plate reader

### Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

- Treat the cells with a range of concentrations of **eCF506** and a vehicle control (DMSO).
- Incubate the cells for a specified period (e.g., 48 hours).[\[2\]](#)
- Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- Add solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a plate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 value.

## Conclusion

**eCF506** is a highly selective inhibitor of SRC and YES1, with a well-defined mechanism of action that confers significant therapeutic advantages. While its primary targets are clear, this guide highlights that its cellular interactions extend to a limited number of other kinases, most notably BRK. The high degree of selectivity of **eCF506** is a promising feature that may translate to a favorable safety profile in clinical applications. The experimental protocols provided herein offer a framework for further investigation into the nuanced cellular effects of this promising therapeutic agent. A complete understanding of the on- and off-target activities of **eCF506** will be instrumental in guiding its clinical development and identifying patient populations most likely to benefit from its unique therapeutic properties.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]
- 4. Loss of Integrin-Linked Kinase Sensitizes Breast Cancer to SRC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [eCF506: A Deep Dive Beyond SRC and YES1 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607266#cellular-targets-of-ecf506-beyond-src-and-yes1]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)